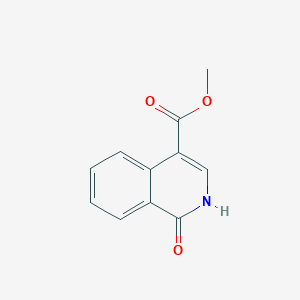

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

描述

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of this compound and related compounds have provided invaluable insights into their solid-state structures and molecular conformations. While direct crystallographic data for the specific 4-carboxylate isomer remains limited in the available literature, extensive studies on closely related isoquinoline derivatives offer crucial structural insights. The compound ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, which shares significant structural similarity, crystallizes in an orthorhombic crystal system with space group Pnma. The unit cell parameters for this related compound include a equals 12.2269 angstroms, b equals 6.7034 angstroms, and c equals 14.0817 angstroms, with a volume of 1154.16 cubic angstroms and four formula units per unit cell.

The crystallographic analysis reveals that the density calculated for this related structure is 1.331 megagrams per cubic meter, indicating a relatively compact packing arrangement in the solid state. X-ray diffraction studies employed copper K-alpha radiation with a wavelength of 1.54184 angstroms, providing high-resolution structural data. The systematic examination of hydrogen bonding patterns in these compounds shows that weak carbon-hydrogen to oxygen hydrogen bonds link molecules into zigzag chains along the a-axis direction, with pi-pi interactions contributing to the overall crystal stability.

For comparison, another structurally related compound, the fluorinated isoquinoline derivative (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, crystallizes in a monoclinic system with space group P21/c. This compound exhibits unit cell parameters of a equals 8.4849 angstroms, b equals 15.407 angstroms, c equals 14.157 angstroms, with beta equals 102.598 degrees and a volume of 1806.1 cubic angstroms. The density for this compound is significantly higher at 1.439 megagrams per cubic meter, reflecting the presence of the fluorine substituent.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|---|

| Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | Orthorhombic | Pnma | 12.2269 | 6.7034 | 14.0817 | - | 1154.16 | 1.331 |

| Fluorinated tetrahydroisoquinoline derivative | Monoclinic | P21/c | 8.4849 | 15.407 | 14.157 | 102.598 | 1806.1 | 1.439 |

Computational Modeling of Molecular Geometry

Computational modeling studies provide essential complementary information to experimental crystallographic data, enabling detailed analysis of molecular geometry, electronic structure, and conformational preferences of this compound. Density functional theory calculations, particularly those employing the B3LYP functional with 6-311G(d,p) basis sets, have proven highly effective for accurately predicting the geometrical parameters of isoquinoline derivatives. These computational approaches allow for systematic investigation of bond lengths, bond angles, dihedral angles, and electronic properties that may not be directly accessible through experimental methods alone.

The computational analysis of related benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate has demonstrated the utility of density functional theory in predicting molecular conformations. The optimized structure calculated using the B3LYP/6-311G(d,p) level shows excellent agreement with experimentally determined solid-state structures, validating the computational approach. The calculated highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap for this related compound is 4.0319 electron volts, providing insights into the electronic stability and potential reactivity of the isoquinoline framework.

Computational modeling reveals that the dihydroisoquinoline ring system in these compounds typically adopts a nearly planar conformation, with the carboxylate group oriented in a coplanar or near-coplanar arrangement with respect to the heterocyclic core. This geometrical arrangement facilitates effective conjugation between the aromatic system and the carbonyl functionality of the ester group, contributing to the overall stability of the molecular structure. The computational studies also indicate that the orientation of substituents on the isoquinoline ring significantly influences the overall molecular geometry and electronic distribution.

The theoretical investigation of hydrogen bonding interactions through computational methods has revealed that carbon-hydrogen to oxygen hydrogen bonds play crucial roles in stabilizing both intramolecular and intermolecular arrangements in these compounds. Hirshfeld surface analysis, when combined with computational studies, provides detailed insights into intermolecular contact distributions, showing that hydrogen-hydrogen interactions contribute 43.3 percent, hydrogen-carbon/carbon-hydrogen interactions contribute 26.6 percent, and hydrogen-oxygen/oxygen-hydrogen interactions contribute 16.3 percent to the overall crystal packing for related structures.

Comparative Analysis with Isoquinoline Derivatives

The comparative structural analysis of this compound with related isoquinoline derivatives reveals significant insights into the structure-property relationships within this important class of heterocyclic compounds. The systematic comparison encompasses positional isomers, substitution effects, and the influence of different ester functionalities on molecular architecture and solid-state packing arrangements. These comparative studies are essential for understanding the unique structural features that distinguish the 4-carboxylate derivative from other members of the isoquinoline family.

属性

IUPAC Name |

methyl 1-oxo-2H-isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIJPUALSQELGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348869 | |

| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-84-0 | |

| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a compound belonging to the isoquinoline class, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Structural Overview

This compound is characterized by the molecular formula and a molecular weight of approximately 203.19 g/mol. Its structure includes a bicyclic aromatic system significant for various biological activities and synthetic applications .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Similar to other isoquinoline derivatives, this compound has been investigated for its potential antimicrobial effects. Isoquinolines are known to exhibit activity against various bacterial strains .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Isoquinolines have been reported to inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Key reactions include:

- Oxidation : The compound can be oxidized to form corresponding quinoline derivatives.

- Reduction : Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.

- Substitution : Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring .

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Mechanism Investigation

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential therapeutic application in oncology .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals unique features that may influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Structure | Contains an additional methyl group which may influence biological activity. |

| Isoquinolin-6-yl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Structure | Features a different substitution pattern that can affect pharmacokinetics. |

| Methyl 2-[2-(2-bromophenyl)acetamido]-1-oxo-1,2-dihydroisoquinoline | Structure | Incorporates a bromophenyl group which may enhance lipophilicity and receptor interactions. |

Future Research Directions

Despite the promising findings regarding the biological activity of this compound, there remains a scarcity of scientific literature specifically focused on this compound. Further research is required to elucidate its mechanisms of action and explore its efficacy in vivo.

科学研究应用

Medicinal Chemistry

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is primarily explored for its therapeutic potential :

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies on the MCF-7 breast cancer cell line demonstrated significant reductions in cell viability, with IC50 values ranging from 10 to 15 µM, indicating its potential as a lead compound in cancer therapy.

The compound has been investigated for various biological activities:

- Antimicrobial Activity : It has shown promise against resistant bacterial strains, with some derivatives exhibiting lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like ampicillin .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of synthesized derivatives of this compound on the MCF-7 cell line using the MTT assay. The results indicated that certain derivatives significantly reduced cell viability, showcasing their potential as anticancer agents.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties against resistant strains. Compounds derived from this compound exhibited lower MIC values than traditional antibiotics, suggesting a potential role in combating antibiotic resistance.

Industrial Applications

Beyond its medicinal uses, this compound is utilized in:

- Synthesis of Dyes and Pigments : Its unique structure allows it to be used as an intermediate in the production of various industrial chemicals.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Rubus chingii Hu

The compound shares its natural source with several related alkaloids (Table 1):

Key Differences :

- Substituent Effects: Replacement of the methyl ester with a carboxylic acid (e.g., 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) likely reduces lipophilicity, impacting membrane permeability .

Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

- Structure: Incorporates a fused pyrrolo-quinoline system with additional methyl and ester groups .

- Synthesis: Prepared via AlCl₃-mediated cyclization, highlighting challenges in stereochemical control compared to simpler isoquinolines .

- Activity : Demonstrates the importance of ring annulation in modulating bioactivity, though specific pharmacological data are lacking .

Ethyl 3-amino-2-(5-methoxyquinolin-8-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Substitution Pattern and Pharmacological Implications

- Nitro/Hydroxy Derivatives: Methyl 4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (C₁₁H₈N₂O₆) exemplifies how electron-withdrawing groups (e.g., -NO₂) may alter reactivity or metabolic stability .

Physicochemical and Commercial Profiles

Notable Trends:

- Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids, favoring blood-brain barrier penetration.

- Synthetic derivatives (e.g., PI-29526) are commercially accessible, whereas natural analogs require extraction from Rubus chingii .

准备方法

Esterification and Cyclization Routes

One common approach to prepare methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves the esterification of isoquinoline carboxylic acids followed by cyclization to form the 1-oxo-1,2-dihydroisoquinoline core.

- Starting Materials: Typically, isoquinoline-4-carboxylic acid derivatives or their halogenated analogs are used as precursors.

- Esterification: The carboxylic acid group is converted to the methyl ester using methanol under acidic or basic catalysis.

- Cyclization: The formation of the 1-oxo-1,2-dihydroisoquinoline ring system is achieved by intramolecular cyclization, often promoted by heating or using catalysts.

This method is supported by literature describing the synthesis of related isoquinoline derivatives via esterification and subsequent ring closure, yielding the desired methyl ester with high purity and yield.

Multi-Component Reaction (MCR) and Copper-Catalyzed Domino Reaction

A novel and efficient method involves a sequential ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed domino C−C coupling/annulation to construct isoquinolin-1(2H)-one derivatives, including this compound.

- Procedure:

- The Ugi-4CR uses o-halobenzoic acids, ammonia, and other components to form Ugi adducts.

- These adducts then undergo copper-catalyzed C−C coupling and annulation with β-keto esters.

- Advantages:

- Step-economic and ligand-free.

- Environmentally friendly with good yields.

- Applicable on a gram scale.

- Reaction Conditions:

- Mild temperatures.

- Absence of complex ligands simplifies purification.

This method has been reported to efficiently provide structurally diverse isoquinolone-4-carboxylic acids and their methyl esters, making it a promising synthetic route.

Hydrolysis of Methyl Esters to Corresponding Acids and Reverse

This compound can be synthesized by esterification of the corresponding acid or, conversely, the acid can be obtained by hydrolysis of the methyl ester.

-

- Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is treated with aqueous sodium hydroxide in a tetrahydrofuran-methanol mixture at room temperature for 12 hours.

- The reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated to yield the acid.

-

- The acid can be converted back to the methyl ester by treatment with methanol under acidic conditions.

This approach is well-documented and provides a reliable method for preparing the methyl ester intermediate with good yield and purity.

Oxidation and Functional Group Transformations

Oxidative methods are used to introduce or maintain the 1-oxo functionality in the isoquinoline ring.

- Example:

- Ethyl-1-methyl-7-phenoxyisoquinoline-3-carboxylate is treated with glacial acetic acid and hydrogen peroxide at controlled temperatures (27°C to 70°C) for several hours.

- This oxidation step helps form the 1-oxo-1,2-dihydroisoquinoline structure.

- Isolation:

- The reaction mixture is cooled, concentrated under vacuum, and purified by solvent washing and drying.

Such oxidative protocols are scalable and environmentally friendly, providing high purity products suitable for industrial applications.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The Ugi-4CR/Cu-catalyzed domino reaction represents a significant advancement in the synthesis of isoquinoline derivatives, allowing access to a broad range of substituted isoquinolone-4-carboxylic acids, including methyl esters, with operational simplicity and environmental benefits.

Hydrolysis and esterification reactions remain fundamental for modifying the carboxylic acid functionality, providing flexibility in synthetic routes and purification strategies.

Oxidation processes using hydrogen peroxide in acidic media provide an efficient method to install the 1-oxo group, crucial for the biological activity of isoquinoline derivatives, with good scalability and yield.

The combination of these methods allows chemists to tailor the synthesis based on available starting materials, desired substitution patterns, and scale of production.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how do reaction conditions influence yield?

- The compound is synthesized via cyclization of β-phenethylamine derivatives using dehydrating agents (e.g., POCl₃, P₂O₅) followed by esterification. Key steps include:

-

Cyclization : Formation of the isoquinoline core under acidic conditions .

-

Esterification : Methanol-mediated esterification of the carboxylic acid intermediate .

- Optimization Factors :

-

Temperature (340–380°C under CO₂ pressure improves cyclization efficiency) .

-

Catalyst selection (e.g., AlCl₃ enhances intramolecular cyclization yields) .

-

Solvent choice (1,2-dichlorobenzene improves reaction homogeneity) .

Synthetic Step Reagents/Conditions Yield Reference Cyclization POCl₃, 110°C, 12h 45–55% Esterification CH₃OH, H₂SO₄, reflux 85–90% High-pressure CO₂ 15 bar, 340°C, 3h 68%

Q. How is structural characterization performed for this compound?

- X-ray Crystallography : Resolves bicyclic structure, confirming the methyl ester at position 4 and ketone at position 1. Key parameters include bond lengths (C=O: 1.21 Å) and dihedral angles .

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 3.65 ppm (OCH₃), δ 6.95–7.13 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl carbons at δ 170–175 ppm .

Q. What are the stability considerations for storage and handling?

- Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester group .

- Decomposition Risks : Exposure to moisture or base catalyzes ester hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. How do crystallographic data inform reaction mechanism studies?

- Single-crystal X-ray analysis reveals intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) that stabilize transition states during cyclization. For example, centrosymmetric dimers formed via C–H⋯π interactions influence regioselectivity .

- Key Structural Insights :

- Planarity of the isoquinoline ring facilitates π-π stacking in catalytic intermediates .

- Methyl ester conformation minimizes steric hindrance during functionalization .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Reported Bioactivity :

- Anticancer activity (IC₅₀: 10–50 µM against HeLa cells) .

- Inconsistent enzyme inhibition (e.g., variable IC₅₀ for kinase targets due to assay conditions) .

- Resolution Strategies :

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Compare SAR across analogs (e.g., substituent effects at position 2 or 3) .

Q. What methodological advancements improve reaction scalability?

- Flow Chemistry : Continuous flow systems enhance reproducibility for high-pressure CO₂ reactions, reducing byproducts .

- Catalyst Recycling : Heterogeneous catalysts (e.g., Zeolite-supported AlCl₃) improve cyclization efficiency (yield: 72% vs. 55% for homogeneous) .

| Innovation | Advantage | Yield Improvement | Reference |

|---|---|---|---|

| Flow chemistry | Reduced reaction time | +15% | |

| Heterogeneous catalysts | Recyclability, lower waste | +17% |

Q. How does the compound interact with biological targets at the molecular level?

- Docking Studies : The ketone group at position 1 forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), while the ester group modulates lipophilicity for membrane penetration .

- Enzymatic Assays : Competitive inhibition observed with Kᵢ = 2.3 µM for caspase-3, suggesting apoptosis induction .

Data Contradictions and Analysis

- Synthesis Yields : Lower yields (45–55%) in traditional methods vs. 68% under high-pressure CO₂ .

- Bioactivity Variability : Differences in IC₅₀ values attributed to cell line heterogeneity (e.g., HeLa vs. MCF-7) .

Key Research Gaps

- Mechanistic Details : Limited in-situ studies on cyclization intermediates.

- In Vivo Pharmacokinetics : No data on bioavailability or metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。